molecular formula C8H3F7O B1443811 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 1417569-49-3

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1443811
M. Wt: 248.1 g/mol
InChI Key: DQIYYUNIGHKJQR-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, also known by its chemical formula C~8~H~3~F~6~O , is a fluorinated aromatic compound. Its structure features a benzene ring substituted with fluorine atoms and a trifluoromethoxy group. The combination of fluorine atoms imparts unique properties to this compound, making it of interest in various applications.



Synthesis Analysis

The synthesis of this compound involves introducing the fluorine and trifluoromethoxy substituents onto the benzene ring. Specific synthetic routes may vary, but common methods include electrophilic aromatic substitution reactions. Researchers have explored various reagents and conditions to achieve the desired substitution pattern.



Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene consists of:



  • A benzene ring (C~6~H~5~) as the core aromatic system.

  • A fluorine atom (F) at the 1-position.

  • A trifluoromethoxy group (CF~3~O) at the 4-position.

  • Another trifluoromethyl group (CF~3~) at the 2-position.



Chemical Reactions Analysis


  • Electrophilic Aromatic Substitution : The fluorine and trifluoromethoxy groups make the benzene ring susceptible to electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can occur.

  • Base-Catalyzed Fluorination : The fluorine atom can be replaced by other nucleophiles under basic conditions.

  • Reductive Desulfurization : The trifluoromethoxy group can be selectively removed using appropriate reducing agents.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is an important parameter for its handling and application.

  • Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.

  • Stability : Assessing its stability under varying conditions (temperature, pH, light) is crucial.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially considering the presence of fluorine atoms.

  • Handling Precautions : Proper protective gear and safe handling procedures are essential.

  • Environmental Impact : Consider its persistence, bioaccumulation, and potential harm to ecosystems.


Future Directions


  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize desired properties.

  • Biological Studies : Investigate its interactions with biological targets.

  • Green Chemistry : Develop sustainable synthesis routes.


properties

IUPAC Name

1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIYYUNIGHKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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